molecular formula C8H8ClFN2O B6174853 5-amino-2-fluoro-4-methoxybenzonitrile hydrochloride CAS No. 2567503-21-1

5-amino-2-fluoro-4-methoxybenzonitrile hydrochloride

Cat. No.: B6174853
CAS No.: 2567503-21-1
M. Wt: 202.6
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Description

5-amino-2-fluoro-4-methoxybenzonitrile hydrochloride is a chemical compound with the molecular formula C8H8ClFN2O It is a derivative of benzonitrile, featuring amino, fluoro, and methoxy substituents on the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-amino-2-fluoro-4-methoxybenzonitrile hydrochloride typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Nitration: Introduction of a nitro group to the benzene ring.

    Reduction: Reduction of the nitro group to an amino group.

    Fluorination: Introduction of a fluorine atom to the benzene ring.

    Methoxylation: Introduction of a methoxy group to the benzene ring.

    Formation of Hydrochloride Salt: Conversion of the free base to its hydrochloride salt.

Industrial Production Methods

Industrial production methods for this compound may involve optimized reaction conditions to maximize yield and purity. These methods often include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions efficiently.

Chemical Reactions Analysis

Types of Reactions

5-amino-2-fluoro-4-methoxybenzonitrile hydrochloride can undergo various types of chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.

    Reduction: The nitrile group can be reduced to form amines.

    Substitution: The fluoro and methoxy groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) under acidic or basic conditions.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.

    Substitution: Reagents such as sodium methoxide (NaOCH3) or potassium fluoride (KF) under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the amino group may yield nitro derivatives, while reduction of the nitrile group may yield primary amines.

Scientific Research Applications

5-amino-2-fluoro-4-methoxybenzonitrile hydrochloride has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-amino-2-fluoro-4-methoxybenzonitrile hydrochloride involves its interaction with specific molecular targets and pathways. The amino, fluoro, and methoxy groups on the benzene ring can influence its binding affinity and reactivity with various biological molecules. These interactions can modulate biochemical pathways and result in specific biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 4-amino-2-fluoro-5-methoxybenzonitrile
  • 5-fluoro-2-methoxybenzonitrile
  • 2-amino-4-fluoro-5-methoxybenzonitrile

Uniqueness

5-amino-2-fluoro-4-methoxybenzonitrile hydrochloride is unique due to the specific arrangement of its substituents on the benzene ring. This unique structure can result in distinct chemical and biological properties compared to similar compounds. For example, the presence of both amino and fluoro groups can enhance its reactivity and potential biological activity.

Properties

CAS No.

2567503-21-1

Molecular Formula

C8H8ClFN2O

Molecular Weight

202.6

Purity

95

Origin of Product

United States

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